
7-(Propan-2-YL)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propan-2-YL)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and biological activities. This compound features a benzene ring fused to a pyridine ring, with a propan-2-yl group attached at the 7th position. Isoquinoline derivatives are significant in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-YL)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions, leading to the cyclization and formation of the isoquinoline ring .
Another method involves the palladium-catalyzed coupling of o-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization . This method provides high yields and short reaction times.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Propan-2-YL)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-(Propan-2-YL)isoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Propan-2-YL)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity . They can also interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A fused heterocyclic compound with unique properties.
Uniqueness: 7-(Propan-2-YL)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yl group at the 7th position influences its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
7-propan-2-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGJBUMOVRFOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
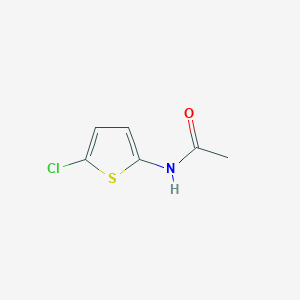


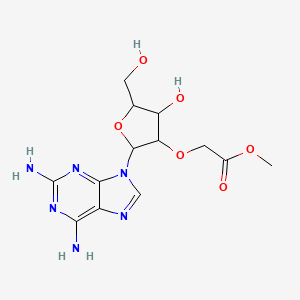
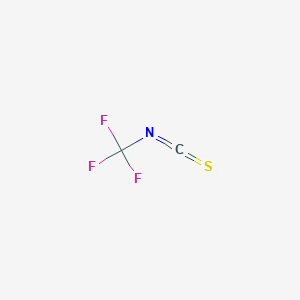
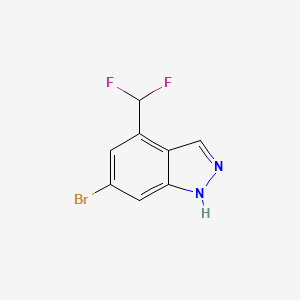

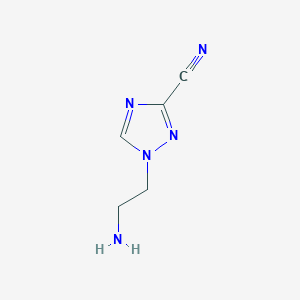
![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)
